10Alpha-Hydroxy Naltrexone

Description

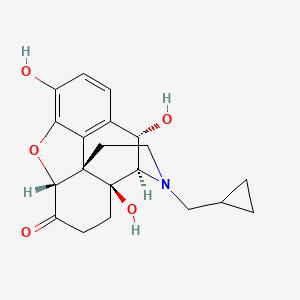

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H23NO5 |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

(4R,4aS,7aR,12bS,13S)-3-(cyclopropylmethyl)-4a,9,13-trihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |

InChI |

InChI=1S/C20H23NO5/c22-12-4-3-11-14-16(12)26-18-13(23)5-6-20(25)17(15(11)24)21(9-10-1-2-10)8-7-19(14,18)20/h3-4,10,15,17-18,22,24-25H,1-2,5-9H2/t15-,17+,18-,19-,20+/m0/s1 |

InChI Key |

SPLLFLBLAXVPPQ-AXDKOMKPSA-N |

Isomeric SMILES |

C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2[C@H](C6=C4C(=C(C=C6)O)O5)O)O |

Canonical SMILES |

C1CC1CN2CCC34C5C(=O)CCC3(C2C(C6=C4C(=C(C=C6)O)O5)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivation of 10alpha Hydroxy Naltrexone

Semisynthetic Routes from Natural Precursors

Semisynthesis from naturally occurring alkaloids or their derivatives, such as thebaine, is the most common approach to producing naltrexone (B1662487) and its analogues. nih.govrsc.orgwhiterose.ac.uk The introduction of the 10α-hydroxy group is a subsequent modification that can be accomplished via several strategies.

Direct oxidation at the C-10 benzylic position of the naltrexone scaffold is a primary method for introducing the hydroxyl group. Achieving the correct regio- and stereoselectivity is a significant chemical challenge.

Research has shown that oxidation of naltrexone derivatives can lead to hydroxylation. For instance, the oxidation of dihydrodesoxycodeine with cold chromic acid in dilute sulfuric acid has been reported to form the trans-hydroxy (α-hydroxy) derivative. researchgate.net A similar strategy could be applied to a corresponding naltrexone intermediate. Another approach involves the oxidation of naloxone (B1662785) 3-methyl ether with cerium ammonium (B1175870) nitrate (B79036) (CAN) in aqueous acetonitrile (B52724), which selectively yields the 10-(S)-hydroxy adduct (equivalent to the 10β-hydroxy configuration in naltrexone). researchgate.net To achieve the desired 10α-hydroxy stereoisomer directly, specific directing groups or reagents are necessary. One reported synthesis of 2-chloro-10-α-hydroxynaltrexone involved using an N,N-diethylcarbamate derivative to direct ortho-metallation for the chlorination, followed by an unspecified oxidation of the 10-position. researchgate.netresearchgate.net

Table 1: Examples of C-10 Oxidation in Morphinan (B1239233) Scaffolds

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| Dihydrodesoxycodeine | Cold chromic acid, dilute H₂SO₄ | 10-trans-hydroxydihydrodesoxycodeine | researchgate.net |

When direct stereoselective synthesis of the 10α-hydroxy isomer is not efficient, an alternative strategy is to synthesize the more accessible 10β-hydroxy isomer and then invert its stereochemistry. A stepwise inversion method has been established for closely related morphinans, such as the κ-opioid receptor agonist TRK-820. researchgate.net

This process typically involves:

Oxidation: The 10β-hydroxy group is oxidized to a ketone (10-oxo derivative). Reagents like manganese dioxide or Dess-Martin periodinane are effective for this transformation. researchgate.netresearchgate.net

Stereoselective Reduction: The resulting 10-oxo compound is then reduced back to a hydroxyl group. Standard reducing agents like sodium borohydride (B1222165) often exclusively yield the 10β-hydroxy product due to steric hindrance. researchgate.net Therefore, achieving the 10α-hydroxy isomer requires carefully selected reducing agents or a multi-step sequence that allows for the inversion of stereochemistry.

The synthesis of 10α-hydroxy naltrexone can be integrated into the broader synthetic sequence starting from earlier morphinan intermediates. Morphinan-6-ones are crucial synthetic intermediates for a wide array of opium alkaloid compounds, including naltrexone. googleapis.com The synthesis often begins with natural products like thebaine, which is a minor component of opium. nih.gov

A general pathway involves:

Conversion of thebaine to a naltrexone precursor. Hudlicky's semi-synthesis, for example, involves the alkylation and demethylation of a thebaine derivative (oripavine) to introduce the N-cyclopropylmethyl group. nih.govrsc.org

The dienol ether in the thebaine derivative is then used to introduce the C-14 hydroxyl group via oxidation and rearrangement to an enone. nih.govrsc.org

Hydrogenation of the enone yields the naltrexone core structure. nih.gov

Finally, one of the C-10 hydroxylation methods described previously (direct oxidation or oxidation-reduction) would be applied to the naltrexone molecule or a protected intermediate to furnish the 10α-hydroxy group.

Total Synthesis Strategies for Naltrexone Analogues Incorporating 10-Hydroxylation

While semisynthesis is the prevalent commercial route, total synthesis provides an alternative that bypasses the reliance on natural product availability. nih.gov Several total syntheses of naltrexone have been developed, which could theoretically be adapted to produce the 10α-hydroxy derivative. nih.govrsc.orgrsc.org

A notable asymmetric synthesis of (-)-naltrexone involves a Rh(I)-catalyzed C–H alkenylation and electrocyclization cascade to build a key bicyclic intermediate. nih.govrsc.org This is followed by a Grewe cyclization to form the morphinan core, which notably introduces the C-6 oxo functionality through a hydride shift. nih.govrsc.org

To incorporate a 10α-hydroxy group into such a sequence, a late-stage C-H oxidation could be envisioned. After the formation of the core morphinan structure, a targeted oxidation at the benzylic C-10 position would be required. However, a dedicated total synthesis specifically targeting 10α-hydroxy naltrexone is not prominently featured in the literature, likely due to the efficiency of the semisynthetic routes.

Preparation of Labeled and Deuterated Analogues for Research Investigations

Isotopically labeled compounds are invaluable tools in medicinal chemistry and drug metabolism studies. The preparation of deuterated 10α-hydroxy naltrexone can be achieved by introducing deuterium (B1214612) atoms at specific positions.

General methods for deuteration include:

H-D Exchange: Using a catalyst system like Palladium on carbon (Pd/C) with an aluminum promoter in heavy water (D₂O) can facilitate hydrogen-deuterium exchange at specific, labile C-H positions. mdpi.com This method could potentially be applied to 10α-hydroxy naltrexone or a suitable precursor to label positions on the aromatic ring or adjacent to carbonyl groups. mdpi.com

Synthesis from Labeled Precursors: A more targeted approach involves using a deuterated starting material in the synthesis. For instance, the synthesis of a deuterium-labeled desomorphine has been performed starting from a deuterated dihydrodesoxycodeine intermediate. nih.gov A similar strategy could be employed for 10α-hydroxy naltrexone, where a deuterated morphinan intermediate is carried through the synthetic sequence.

Synthesis of 10Alpha-Hydroxy Naltrexone Derivatives for Structure-Activity Relationship Studies

To explore structure-activity relationships (SAR), chemists synthesize a series of derivatives where different parts of the 10α-hydroxy naltrexone molecule are modified. nih.govrsc.orgmdpi.com These studies help to understand how specific functional groups contribute to the compound's biological activity.

The synthesis of such derivatives would start with 10α-hydroxy naltrexone or a late-stage intermediate and involve standard chemical transformations. Examples of modifications include:

C-3 Phenol Modification: The phenolic hydroxyl group can be converted into various ethers or esters. nih.gov

N-substituent Variation: The N-cyclopropylmethyl group, crucial for antagonist activity, can be replaced with other alkyl or arylmethyl groups. nih.gov

C-6 Carbonyl Modification: The ketone at the C-6 position can be reduced to the corresponding α- and β-alcohols (naltrexols) or converted to other functionalities. nih.gov

Aromatic Ring Substitution: As demonstrated by the synthesis of 2-chloro-10-α-hydroxynaltrexone, substituents can be added to the aromatic ring to probe electronic and steric effects. researchgate.net

These systematic modifications allow researchers to map the pharmacophore and optimize the compound for desired properties. nih.govnih.gov

Modifications at the 10Alpha-Hydroxyl Group

The presence of the 10alpha-hydroxyl group offers a reactive site for various chemical modifications, allowing for the synthesis of a diverse range of derivatives. Standard derivatization reactions for hydroxyl groups can be applied, such as esterification and etherification, to explore the structure-activity relationships (SAR) of these new compounds. acs.orgresearchgate.net

Ester derivatives can be synthesized by reacting this compound with various acyl chlorides or anhydrides in the presence of a suitable base. researchgate.net This allows for the introduction of a wide array of ester functionalities, from simple alkyl esters to more complex aryl or substituted aryl esters. The properties of these esters, such as their lipophilicity and steric bulk, can be fine-tuned by the choice of the acylating agent. nih.gov

Ether derivatives can be prepared through Williamson ether synthesis, where the hydroxyl group is deprotonated with a strong base to form an alkoxide, which is then reacted with an alkyl halide. This method allows for the introduction of various alkyl or aryl ether moieties at the 10alpha-position.

Table 1: Potential Derivatizations at the 10Alpha-Hydroxyl Group

| Derivative Type | Reagents and Conditions | Potential Functional Groups Introduced |

| Esters | Acyl chlorides or anhydrides, base (e.g., pyridine, triethylamine) | Acetyl, Benzoyl, Propionyl, etc. |

| Ethers | Alkyl halides, strong base (e.g., NaH) | Methyl, Ethyl, Benzyl, etc. |

These modifications can significantly impact the pharmacological profile of the resulting compounds by altering their binding affinity for opioid receptors, their metabolic stability, and their ability to cross the blood-brain barrier.

Cyclopropylmethyl N-Substituent Derivatizations

The N-cyclopropylmethyl group is a key determinant of the antagonist activity of naltrexone and its derivatives at opioid receptors. wikipedia.orgmedsafe.govt.nz Modification of this substituent can lead to compounds with altered receptor binding profiles, including potential shifts towards agonist or partial agonist activity.

One common modification is the replacement of the cyclopropylmethyl group with other alkyl or aralkyl groups. This can be achieved through N-demethylation of a precursor followed by N-alkylation with a different alkyl halide. For instance, N-demethylation can be accomplished using reagents like cyanogen (B1215507) bromide or various chloroformates, followed by hydrolysis to yield the nor-derivative (the secondary amine). acs.org This secondary amine is a crucial intermediate that can be re-alkylated with a variety of alkyl bromides or other electrophiles to introduce new N-substituents. acs.org

Electrochemical methods have also been developed for the N-demethylation of 14-hydroxy morphinans, offering a milder and more sustainable alternative to the use of hazardous reagents. acs.org This anodic oxidation of the tertiary amine generates an iminium ion that can be hydrolyzed to the secondary amine. acs.org

Table 2: Examples of N-Substituent Modifications in Morphinans

| Original N-Substituent | Modified N-Substituent | Synthetic Strategy | Reference Compound Context |

| Methyl | Cyclopropylmethyl | N-demethylation followed by N-alkylation with cyclopropylmethyl bromide. | Synthesis of (+)-10-nornaltrexone acs.org |

| Methyl | Various alkyl/aralkyl groups | N-demethylation (e.g., with cyanogen bromide or electrochemically) followed by N-alkylation. | General opioid antagonists acs.org |

The synthesis of naltrindole (B39905) analogues, where the N-cyclopropylmethyl group is retained but modifications are made elsewhere in the molecule, underscores the importance of this group for delta opioid receptor antagonism. acs.org

A/B Ring System Modifications

Modifications to the A and B rings of the morphinan skeleton can significantly alter the pharmacological properties of the resulting compounds. The A ring, being a phenolic ring, is susceptible to electrophilic substitution reactions.

Halogenation of the A-ring, for example at the C-1 or C-2 position, has been reported for related morphinans. nih.gov The synthesis of 2-chloro-10-α-hydroxynaltrexone demonstrates that chlorination of the A-ring is feasible. acs.orgresearchgate.net Bromination at the C-1 position of codeine has also been achieved using hydrogen bromide in the presence of an oxidizing agent. nih.gov

The synthesis of A-ring fused aminothiazole derivatives of morphine has been explored as a way to create bioisosteres of the phenolic hydroxyl group. nih.gov This involves converting the phenolic hydroxyl into a triflate, followed by a series of reactions to build the fused thiazole (B1198619) ring. nih.gov While not directly reported for this compound, this strategy could potentially be applied.

Modifications to the B-ring are less common but can have profound effects. The synthesis of 4,5-desoxynaltrexone, which lacks the 4,5-ether bridge (E-ring) that connects the A and B rings, has been achieved through a multi-step de novo synthesis. rsc.org This highlights the possibility of creating this compound analogues with a more flexible B-ring system.

Analytical Characterization and Quantification in Research Settings

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a cornerstone of analytical chemistry, essential for separating complex mixtures and assessing the purity of compounds. For a molecule like 10α-Hydroxy Naltrexone (B1662487), various chromatographic methods are utilized to isolate it from reaction mixtures or biological matrices and to determine its purity profile.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a preferred technique for the analysis of non-volatile, polar compounds like 10α-Hydroxy Naltrexone. globalresearchonline.net Its high sensitivity, specificity, and selectivity make it ideal for both quantitative analysis and purity assessment. globalresearchonline.net Method development typically involves optimizing the separation of the target analyte from impurities and related compounds.

A common approach for naltrexone and its derivatives is reversed-phase HPLC (RP-HPLC). In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The gradient or isocratic elution, flow rate, and column temperature are adjusted to achieve optimal separation. Detection is frequently accomplished using a UV detector, as the phenolic ring structure in 10α-Hydroxy Naltrexone provides a chromophore that absorbs UV light, typically around 280 nm. researchgate.net

Validation of the HPLC method is critical to ensure its reliability and accuracy, conducted according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). This process confirms selectivity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.gov

Table 1: Illustrative HPLC Method Parameters and Validation for Naltrexone Derivatives

| Parameter | Typical Value/Range | Description |

|---|---|---|

| Chromatographic Conditions | ||

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | The stationary phase that interacts with the analyte. |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer | The solvent that carries the analyte through the column. |

| Flow Rate | 0.4 - 1.0 mL/min | The speed at which the mobile phase moves through the column. |

| Detection Wavelength | ~280 nm | The wavelength at which the analyte's absorbance is measured. |

| Validation Parameters | ||

| Linearity Range | e.g., 10 - 8000 ng/mL semanticscholar.org | The concentration range over which the detector response is proportional to the analyte concentration. |

| Accuracy (% Recovery) | Within ±15% of nominal value semanticscholar.org | The closeness of the measured value to the true value. |

| Precision (%RSD) | <15% semanticscholar.org | The degree of agreement among individual test results when the procedure is applied repeatedly. |

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) Applications

Gas Chromatography (GC) is another powerful separation technique, often combined with mass spectrometry (GC-MS) for high sensitivity and specificity in detecting drugs and their metabolites. nih.gov For compounds like naltrexone and its derivatives, which may have low volatility due to their polar functional groups, a derivatization step is often required. oup.com This process converts polar groups (like hydroxyls) into less polar, more volatile derivatives, making them suitable for GC analysis. GC-MS is particularly valuable for confirming the presence of naltrexone metabolites in biological samples. droracle.ai

Thin-Layer Chromatography (TLC) is a simpler, more rapid, and cost-effective chromatographic technique used primarily for qualitative analysis. It is often employed to monitor the progress of chemical reactions, identify compounds in a mixture by comparing their retention factor (Rf) values to standards, and assess the purity of a sample. avantorsciences.com While not as powerful for quantification as HPLC or GC, TLC is a valuable tool for initial screening and for guiding purification processes like column chromatography.

Spectroscopic and Spectrometric Methods for Structural Elucidation

Once a compound is isolated and purified, spectroscopic and spectrometric methods are employed to elucidate and confirm its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule.

¹H NMR: Proton NMR provides detailed information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For 10α-Hydroxy Naltrexone, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the protons on the cyclopropylmethyl group, and the various protons on the morphinan (B1239233) skeleton. The introduction of the hydroxyl group at the 10α position would cause a significant downfield shift for the proton at that position compared to the parent naltrexone structure.

¹³C NMR: This technique provides information about the different types of carbon atoms in the molecule. The spectrum of 10α-Hydroxy Naltrexone would show a characteristic signal for the carbonyl carbon (C=O), signals for the aromatic carbons, and a specific signal for the C-10 carbon, which would be shifted due to the attached hydroxyl group. nih.gov

Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure.

For 10α-Hydroxy Naltrexone (C₂₀H₂₃NO₅), the exact molecular weight can be calculated. nih.gov High-Resolution Mass Spectrometry (HRMS) can measure this mass with very high accuracy (typically to within a few parts per million), which allows for the unambiguous determination of the molecular formula. nih.gov This is a critical step in confirming the identity of the compound.

Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) combine the separation power of HPLC with the detection capabilities of MS. chromatographyonline.com Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion and fragmenting it to produce a characteristic fragmentation pattern. This pattern acts as a "fingerprint" for the molecule and helps to confirm the structure by showing how the molecule breaks apart.

Table 2: Molecular Formula and Mass Data for 10α-Hydroxy Naltrexone

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₃NO₅ | nih.gov |

| Molecular Weight | ~357.4 g/mol | nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting IR spectrum shows absorption bands that are characteristic of different functional groups. For 10α-Hydroxy Naltrexone, the IR spectrum would display key absorption bands confirming its structure. scispace.comresearchgate.net

Table 3: Characteristic IR Absorption Bands for 10α-Hydroxy Naltrexone

| Functional Group | Approximate Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Hydroxyl (O-H) | 3200 - 3600 (broad) | Indicates the presence of phenolic and alcohol OH groups. |

| Carbonyl (C=O) | 1700 - 1740 | Characteristic of the ketone group in the morphinan ring. |

| Aromatic (C=C) | 1450 - 1600 | Indicates the presence of the benzene (B151609) ring. |

| Ether (C-O) | 1000 - 1300 | Corresponds to the ether linkage in the furan (B31954) ring. |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about conjugated systems and chromophores within a molecule. For 10α-Hydroxy Naltrexone, the primary chromophore is the substituted phenolic ring. A UV-Vis spectrum, typically run in a solvent like methanol or ethanol, would show a maximum absorption (λmax) characteristic of this system. For naltrexone, this maximum is observed around 281 nm. researchgate.net The spectrum of 10α-Hydroxy Naltrexone is expected to be very similar. This technique is particularly useful for quantitative analysis, as the absorbance at λmax is proportional to the concentration of the compound, following the Beer-Lambert law. researchgate.net

Quantification of 10α-Hydroxy Naltrexone in Non-Human Biological Matrices (e.g., in vitro cell lysates, animal tissues)

Sample Preparation and Extraction Protocols

Information unavailable in scientific literature.

Development of High-Sensitivity Analytical Assays (e.g., LC-MS/MS)

Information unavailable in scientific literature.

Consequently, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the requested outline for 10α-Hydroxy Naltrexone at this time. The specific data required for the sections on opioid receptor binding affinities, radioligand displacement assays, and functional activity in G-protein coupled receptor signaling assays for this particular compound are not present in the available search results.

Further research and publication of studies specifically investigating the pharmacological profile of 10α-Hydroxy Naltrexone are needed to fulfill such a detailed request.

Molecular and Cellular Pharmacology of 10alpha Hydroxy Naltrexone

Receptor Functional Activity in Isolated Systems and Cell Lines

Adenylyl Cyclase Modulation Studies

Activation of μ-opioid receptors typically leads to the inhibition of adenylyl cyclase, an enzyme responsible for converting ATP to cyclic AMP (cAMP). This results in decreased intracellular cAMP levels, a key step in opioid-mediated signaling. nih.gov Studies on the parent compound, naltrexone (B1662487), have explored its effects on adenylyl cyclase activity, particularly in the context of chronic administration and receptor upregulation. nih.gov However, specific studies detailing the modulatory effects of 10α-Hydroxy Naltrexone on adenylyl cyclase activity, including its potency (IC50) or efficacy in forskolin-stimulated adenylyl cyclase assays, are not present in the available literature.

β-Arrestin Recruitment and Receptor Internalization Assays

Upon agonist binding to opioid receptors, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, which promotes the recruitment of β-arrestin proteins. nih.govnih.gov This interaction is crucial for receptor desensitization, internalization, and for initiating G protein-independent signaling cascades. nih.govnih.gov Assays to measure β-arrestin recruitment are vital for understanding a ligand's potential for inducing tolerance and for characterizing its signaling profile. nih.gov Despite the importance of these assays, no specific data from β-arrestin recruitment or receptor internalization studies for 10α-Hydroxy Naltrexone could be located.

Molecular Modeling and Computational Studies of Receptor Interactions

Computational methods are powerful tools for predicting and understanding how ligands interact with their receptor targets.

Ligand-Receptor Docking and Scoring

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and key molecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.govnih.gov While numerous docking studies have been performed for naltrexone and its other derivatives with various opioid receptors, specific docking poses, interaction score data, or analyses of the binding pocket interactions for 10α-Hydroxy Naltrexone are not described in the reviewed literature. nih.govnih.gov

Molecular Dynamics (MD) Simulations of 10α-Hydroxy Naltrexone-Receptor Complexes

Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of binding poses, the influence of the ligand on receptor conformation, and the role of solvent molecules. nih.govpreprints.orgnih.gov Such simulations have been extensively used to study naltrexone and other opioid ligands. nih.govpreprints.org However, there are no published MD simulation studies specifically focused on complexes of 10α-Hydroxy Naltrexone with any opioid receptor subtype.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Opioid Receptors

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are used to predict the activity of new compounds and to guide the design of more potent and selective ligands. nih.govkcl.ac.uk Although QSAR models have been developed for various naltrexone analogues and other opioid antagonists, a QSAR analysis that includes 10α-Hydroxy Naltrexone to correlate its specific structural features (notably the 10α-hydroxy group) with its binding affinity or functional activity has not been reported. nih.gov

Preclinical Pharmacological and Biological Activities of 10alpha Hydroxy Naltrexone

In Vitro Pharmacological Investigations

Effects on Primary Neuronal Cultures and Brain Slices

No studies detailing the effects of 10-Alpha-Hydroxy Naltrexone (B1662487) on primary neuronal cultures or brain slices were identified.

Modulation of Neurotransmitter Release (e.g., Dopamine (B1211576), Endorphins) in Tissue Preparations

There is no available research documenting the modulation of neurotransmitter release, such as dopamine or endorphins, in tissue preparations by 10-Alpha-Hydroxy Naltrexone.

Impact on Cellular Signaling Pathways Beyond Direct Receptor Activation

Information regarding the impact of 10-Alpha-Hydroxy Naltrexone on cellular signaling pathways, independent of direct receptor activation, is not present in the current body of scientific literature.

Studies in Cultured Cells Expressing Opioid Receptors

Specific studies investigating the activity of 10-Alpha-Hydroxy Naltrexone in cultured cells expressing opioid receptors could not be located.

Animal Model Studies (Excluding Human-Relevant Behavioral or Therapeutic Outcomes)

Central Nervous System (CNS) Receptor Occupancy Studies in Rodents

No preclinical studies examining the central nervous system receptor occupancy of 10-Alpha-Hydroxy Naltrexone in rodent models have been published.

Investigations of Peripheral Opioid Receptor Modulation in Animal Tissues

There is a lack of specific studies investigating the modulation of peripheral opioid receptors in animal tissues by 10α-Hydroxy Naltrexone. Research has primarily focused on the parent compound, naltrexone, and its major metabolite, 6β-naltrexol, detailing their antagonist activity at mu (μ), delta (δ), and kappa (κ) opioid receptors throughout the body.

Modulation of Endogenous Opioid Peptides and Receptor Expression in Animal Models

Detailed investigations into the modulation of endogenous opioid peptides (such as endorphins, enkephalins, and dynorphins) and the expression of their corresponding receptors in animal models following the administration of 10α-Hydroxy Naltrexone are not described in the available scientific literature. Studies on naltrexone have shown that chronic blockade of opioid receptors can lead to compensatory upregulation of these receptors, but similar data for its 10α-hydroxy metabolite is absent.

Effects on Specific Physiological Processes in Animal Models (e.g., lipid metabolism, growth)

Specific studies examining the effects of 10α-Hydroxy Naltrexone on physiological processes such as lipid metabolism and growth in animal models have not been identified in a comprehensive review of the scientific literature. While some research has explored the impact of naltrexone on these parameters, this information cannot be directly extrapolated to its 10α-hydroxy metabolite without dedicated preclinical investigation.

Comparative Preclinical Pharmacology of 10α-Hydroxy Naltrexone with Naltrexone and Related Opioids

A direct and thorough comparative preclinical pharmacological assessment of 10α-Hydroxy Naltrexone against naltrexone and other related opioids is not well-documented in publicly accessible research.

Differential Pharmacological Profiles in Animal Models and In Vitro Systems

While some older in vitro research noted the formation of 6α-naltrexol in guinea pig liver preparations, these studies did not provide a comprehensive pharmacological profile. One study synthesized a series of ethers of both 6α- and 6β-naltrexol and reported on their opioid receptor affinities, suggesting that the 6α-O-ether compounds generally had higher affinity than their 6β counterparts. However, this does not provide a direct comparison of the pharmacological activity of the parent 10α-Hydroxy Naltrexone molecule itself against naltrexone.

Comparative Pharmacokinetic and Pharmacodynamic Parameters in Non-Human Species

There is a significant lack of data comparing the pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic (the biochemical and physiological effects) parameters of 10α-Hydroxy Naltrexone with those of naltrexone in non-human species. The focus of metabolic studies of naltrexone has overwhelmingly been on the formation and activity of 6β-naltrexol, leaving a knowledge gap regarding the 10α isomer.

Metabolic Pathways and Degradation Studies in Research Systems

In Vitro Metabolic Stability and Metabolite Identification (Excluding Human Metabolism)

The in vitro study of a compound's metabolic fate is a cornerstone of drug discovery, providing early insights into its potential pharmacokinetic profile. For 10α-Hydroxy Naltrexone (B1662487), understanding its stability in biological systems is crucial. This is typically assessed using subcellular fractions like microsomes or cellular systems like hepatocytes from various non-human species. These systems model the metabolic processes that occur in the liver, the primary site of drug metabolism.

In vitro metabolic stability assays are employed to determine the rate at which a compound is eliminated by metabolic enzymes. These studies utilize liver microsomes or hepatocytes from various animal species to predict in vivo clearance.

Microsomal Stability Assays: Liver microsomes are vesicles formed from the endoplasmic reticulum and are enriched with cytochrome P450 (CYP) enzymes, which are responsible for Phase I metabolism of many compounds. The assay involves incubating the test compound with liver microsomes in the presence of necessary co-factors, primarily NADPH, to initiate enzymatic reactions. The disappearance of the parent compound is monitored over time to calculate parameters like the half-life (t½) and intrinsic clearance (CLint). While naltrexone itself is not primarily metabolized by the cytochrome P450 system, microsomal assays can still provide valuable data on its oxidative metabolites.

Species differences are a key consideration in these studies. For instance, the metabolism of the parent compound, naltrexone, shows significant variation between species. Studies on the reduction of naltrexone in rabbit and chicken liver have shown that different species produce different stereoisomers of hydroxylated metabolites. Rabbits primarily produce 6β-naltrexol, whereas chickens produce 6α-naltrexol. Pilot metabolic studies in dogs, rats, and guinea pigs also aimed to identify the species that produced the most 6β-hydroxynaltrexone, with the guinea pig being selected for subsequent biosynthesis of the metabolite. Such species-specific metabolism underscores the importance of selecting appropriate animal models in research.

| Assay System | Description | Primary Enzymes | Key Parameters Measured | Advantages | Limitations |

|---|---|---|---|---|---|

| Liver Microsomes | Subcellular fraction containing vesicles of the endoplasmic reticulum. | Phase I enzymes (primarily Cytochrome P450s). | Intrinsic Clearance (CLint), Half-life (t½). | High-throughput, cost-effective, good for assessing Phase I metabolism. | Lacks Phase II enzymes and cellular transport mechanisms. |

| Suspension Hepatocytes | Intact, viable liver cells used in short-term incubations. | Full complement of Phase I and Phase II enzymes. | Intrinsic Clearance (CLint), Half-life (t½), Metabolite Profile. | More comprehensive metabolic picture, includes uptake and efflux. | Limited viability, not ideal for very stable compounds. |

The metabolic conversion of naltrexone and its derivatives is primarily driven by cytosolic enzymes rather than the well-known cytochrome P450 system. The main metabolic pathway for naltrexone is the reduction of its 6-keto group to form the major active metabolite, 6β-naltrexol. This conversion is catalyzed by dihydrodiol dehydrogenase enzymes.

Studies in non-human models have provided insight into the specific enzymes involved. Research using liver homogenates from chickens and rabbits identified NADPH-requiring enzymes located in the soluble fraction as responsible for the reduction of naltrexone. The distinct stereoselectivity observed between these species—chickens producing 6α-naltrexol and rabbits producing 6β-naltrexol—suggests that two different enzymes carry out the reduction. These enzymes showed differential sensitivity to inhibitors; for example, the rabbit enzyme was more sensitive to inhibition by morphine, while the chicken enzyme was more sensitive to ketamine. This highlights the existence of species-specific enzymes with different properties responsible for morphinan (B1239233) metabolism.

| Enzyme System | Location | Cofactor | Species Studied | Primary Metabolite Produced | Key Characteristics |

|---|---|---|---|---|---|

| Dihydrodiol Dehydrogenases / Oxidoreductases | Cytosol (soluble fraction of liver homogenates). | NADPH. | Chicken | 6α-naltrexol. | Precipitated at 60-70% ammonium (B1175870) sulfate (B86663) saturation; less sensitive to morphine inhibition. |

| Dihydrodiol Dehydrogenases / Oxidoreductases | Cytosol (soluble fraction of liver homogenates). | NADPH. | Rabbit | 6β-naltrexol. | Precipitated at 50-60% ammonium sulfate saturation; more sensitive to morphine inhibition. |

Chemical Stability and Degradation Pathways of 10Alpha-Hydroxy Naltrexone

The chemical stability of a pharmaceutical compound is critical for ensuring its quality, efficacy, and safety throughout its shelf life. Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a molecule.

Forced degradation, or stress testing, involves subjecting a compound to conditions more severe than those used for accelerated stability testing, such as high heat, humidity, and exposure to acid, base, and oxidizing agents. While specific forced degradation studies on 10α-Hydroxy Naltrexone are not detailed in the available literature, extensive studies on the parent compound, naltrexone, provide a strong indication of the pathways through which hydroxylated derivatives are formed.

Naltrexone has been shown to be unstable and susceptible to degradation under both acidic and basic stress conditions. In one study, naltrexone in tablet form was subjected to acidic and basic buffers for up to three hours, resulting in significant degradation. For instance, under acidic conditions, the amount of naltrexone decreased by approximately 13-15%, while basic conditions led to a decrease of about 9-12%. Thermal stress (110°C) and photolytic conditions (UV radiation) have also been used to induce degradation of naltrexone. The primary purpose of these studies is to generate potential degradants and develop stability-indicating analytical methods.

| Stress Condition | Method | Observed Outcome |

|---|---|---|

| Acidic Hydrolysis | Incubation in acidic buffer. | Significant degradation of naltrexone observed (e.g., ~13-15% loss). |

| Basic Hydrolysis | Incubation in basic buffer. | Significant degradation of naltrexone observed (e.g., ~9-12% loss). |

| Oxidation | Exposure to oxidizing agents (e.g., chromic acid). | Formation of oxidized products at the 10-position, such as 10-keto and 10-hydroxy derivatives. |

| Thermal Stress | Exposure to high temperature (e.g., 110°C for 45 minutes). | Degradation of naltrexone. |

| Photolytic Stress | Exposure to UV radiation (short wavelength for 45 minutes). | Degradation of naltrexone. |

Forced degradation studies on naltrexone have led to the identification of several degradation products, including 10α-Hydroxy Naltrexone. It is often found alongside other related impurities. The oxidation of the morphinan nucleus, particularly at the 10-position, is a known degradation pathway.

Key degradation products identified from naltrexone include:

10-Hydroxynaltrexone : This compound exists as both 10α and 10β epimers and is a result of oxidation.

10-Ketonaltrexone : Another product of oxidation at the same position.

2,2' bisnaltrexone (pseudonaltrexone) : A dimer formed during degradation.

Naltrexone-N-oxide : Formed by the oxidation of the nitrogen atom.

2-chloro-10-α-hydroxynaltrexone : A specific degradant that was isolated from ReVia® tablets and subsequently synthesized for confirmation.

The formation of a hydroxy group at the 10α position is not unique to naltrexone and represents a potential degradation pathway for other related morphinan compounds. This suggests that the chemical functionalities of the morphinan scaffold are susceptible to similar oxidative degradation reactions.

For example, during the development of TRK-820, a potent kappa-opioid receptor agonist with a 4,5-epoxymorphinan structure similar to naltrexone, its 10α-hydroxy derivative was confirmed to be one of the degradation products in the formulation. This indicates that autoxidation at the 10-position is a common degradation pathway for this class of compounds. Similarly, studies on dihydrocodeine, another morphinan, have shown that irradiation with sunlight can yield 1-bromo-10α-hydroxy compounds, further demonstrating the reactivity of the 10α-position. The identification of 2-chloro-10-α-hydroxynaltrexone as a degradant from naltrexone tablets further solidifies the relevance of this pathway in pharmaceutical formulations.

Future Research Directions and Unaddressed Academic Questions

Design and Synthesis of Advanced 10-Alpha-Hydroxy Naltrexone (B1662487) Analogues with Tuned Properties

The synthesis of naltrexone analogues has been a subject of extensive research, aiming to modulate their pharmacological profiles. The introduction of a hydroxyl group at the 10-alpha position of the morphinan (B1239233) scaffold offers a new avenue for creating derivatives with potentially fine-tuned properties. Future research in this area should focus on the strategic design and synthesis of novel 10-alpha-hydroxy naltrexone analogues.

The synthesis of 10-hydroxy derivatives of morphinans has been previously described in the context of other opioids. For instance, the synthesis of 10-oxo, 10-alpha-hydroxy, and 10-beta-hydroxy derivatives of the potent kappa-opioid receptor agonist TRK-820 has been successfully achieved. researchgate.net This synthetic work provides a foundational methodology that could be adapted for 10-alpha-hydroxy naltrexone. The process for TRK-820 involved a stepwise inversion of the 10-beta-hydroxy group to yield the 10-alpha-hydroxy epimer. researchgate.net A similar stereoselective approach could be envisioned for the synthesis of 10-alpha-hydroxy naltrexone from a suitable precursor.

The "tuning" of properties for these new analogues could involve several chemical modifications. For example, altering the N-substituent, as has been explored with other naltrexone derivatives, can significantly impact receptor affinity and selectivity. nih.gov Replacing the N-cyclopropylmethyl group of 10-alpha-hydroxy naltrexone with other functionalities, such as an N-phenethyl group, could lead to analogues with altered activity at opioid receptors or even novel targets. nih.gov Furthermore, modifications to other parts of the morphinan skeleton, such as the C-6 ketone or the aromatic A-ring, could be explored in combination with the 10-alpha-hydroxy group to create a diverse library of compounds for pharmacological screening.

The table below outlines potential synthetic strategies and their expected impact on the properties of 10-alpha-hydroxy naltrexone analogues.

| Synthetic Modification | Potential Synthetic Route | Anticipated Change in Properties | Relevant Research Findings |

| Variation of the N-substituent | Reductive amination of a nor-10-alpha-hydroxy naltrexone precursor with various aldehydes or ketones. | Altered opioid receptor affinity and selectivity (mu, kappa, delta). Potential for biased agonism or antagonism. | Modification of the N-substituent in (+)-noroxymorphone led to a potent TLR4 antagonist. nih.gov |

| Modification of the C-6 Ketone | Reduction to the corresponding 6-alpha or 6-beta-hydroxy analogue, or conversion to other functional groups. | Changes in potency and efficacy at opioid receptors. | Stereoselective reduction of the ketone in (+)-naltrexone resulted in a slight loss of TLR4 antagonist activity. nih.gov |

| Substitution on the Aromatic Ring | Electrophilic aromatic substitution on a protected 10-alpha-hydroxy naltrexone intermediate. | Modulation of pharmacokinetic properties and potential for new receptor interactions. | The synthesis of 14-heteroaromatic substituted naltrexone derivatives showed a switch from mu-selective to mu/kappa dual selectivity. nih.gov |

Development of Advanced Analytical Techniques for Trace Analysis in Research Samples

To fully understand the pharmacokinetics and metabolic profile of 10-alpha-hydroxy naltrexone, the development of highly sensitive and specific analytical methods is crucial. Current analytical techniques for naltrexone and its major metabolite, 6-beta-naltrexol, in biological matrices like serum and urine, primarily rely on high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netspectroscopyonline.comnih.gov

Future research should focus on adapting and optimizing these methods for the trace analysis of 10-alpha-hydroxy naltrexone. This will likely involve the chemical synthesis of a certified reference standard of 10-alpha-hydroxy naltrexone and a corresponding stable isotope-labeled internal standard to ensure accuracy and precision.

The development of a robust LC-MS/MS method would require careful optimization of several parameters, including:

Sample Preparation: Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) will need to be evaluated to efficiently isolate 10-alpha-hydroxy naltrexone from complex biological matrices and minimize matrix effects.

Chromatographic Separation: A suitable reversed-phase HPLC column and mobile phase composition will be necessary to achieve chromatographic separation from naltrexone, 6-beta-naltrexol, and other potential metabolites.

Mass Spectrometric Detection: The selection of appropriate precursor and product ion transitions in multiple reaction monitoring (MRM) mode will be critical for achieving high selectivity and sensitivity for quantification.

The table below summarizes key parameters for existing analytical methods for naltrexone and 6-beta-naltrexol, which can serve as a starting point for the development of a method for 10-alpha-hydroxy naltrexone.

| Analytical Technique | Sample Matrix | Limit of Quantification (LOQ) | Key Methodological Features |

| HPLC with Electrochemical Detection | Serum | Naltrexone: 5.0 ng/mL, 6-beta-naltrexol: 1.0 ng/mL | Liquid-liquid extraction, reversed-phase ODS-column. nih.gov |

| LC-MS/MS | Urine | Naltrexone: 5 ng/mL, 6-beta-naltrexol: 5 ng/mL | Dilution, enzymatic hydrolysis, and centrifugation. spectroscopyonline.com |

| LC-MS/MS | Plasma | Naltrexone: 0.1 ng/mL, 6-beta-naltrexol: 0.1 ng/mL | Automated mixed-mode solid-phase extraction, trimethylsilylation, and GC-MS in single ion monitoring mode. researchgate.net |

Exploration of Novel Biological Targets or Off-Target Effects in Research Models

While naltrexone is a well-established opioid receptor antagonist, the full spectrum of its pharmacological activity, and that of its metabolites, may not be completely understood. drugbank.comdrugs.comnih.gov 10-alpha-hydroxy naltrexone, with its additional polar hydroxyl group, could exhibit a different receptor binding profile or interact with novel biological targets.

An important area of future research is the comprehensive pharmacological characterization of 10-alpha-hydroxy naltrexone. This should include in vitro binding and functional assays to determine its affinity and efficacy at the mu, delta, and kappa opioid receptors. Molecular modeling studies, similar to those conducted for naltrexone and its other metabolites, could provide insights into the structural basis of its interactions with these receptors. nih.gov

Beyond the opioid receptors, it is conceivable that 10-alpha-hydroxy naltrexone may have off-target effects. For instance, research on the non-opioid enantiomer, (+)-naltrexone, has revealed its activity as a Toll-like receptor 4 (TLR4) antagonist. nih.gov Given this precedent, it would be valuable to investigate whether 10-alpha-hydroxy naltrexone or its analogues interact with TLR4 or other components of the innate immune system.

The following table outlines potential biological targets for 10-alpha-hydroxy naltrexone and the experimental approaches to investigate these interactions.

| Potential Biological Target | Rationale for Investigation | Suggested Research Approach |

| Opioid Receptors (Mu, Delta, Kappa) | To determine if the 10-alpha-hydroxy group alters the established antagonist profile of naltrexone. | Radioligand binding assays to determine affinity (Ki). Functional assays (e.g., [35S]GTPγS binding) to assess efficacy (agonist, antagonist, or biased agonist). |

| Toll-like Receptor 4 (TLR4) | Based on the finding that (+)-naltrexone and its analogues are TLR4 antagonists. nih.gov | In vitro assays measuring TLR4-mediated signaling pathways (e.g., NF-κB activation, cytokine production) in immune cells. |

| Other G-protein Coupled Receptors (GPCRs) | To screen for unforeseen off-target interactions that could contribute to its pharmacological profile. | Broad-panel GPCR screening assays (e.g., PathHunter® β-Arrestin assays). |

| Ion Channels | To explore potential modulatory effects on neuronal excitability. | Electrophysiological studies (e.g., patch-clamp) in cultured neurons or brain slices. |

Integration of 10-Alpha-Hydroxy Naltrexone into Polypharmacology Research Paradigms

Future research should consider the role of 10-alpha-hydroxy naltrexone within such polypharmacological frameworks. If this metabolite is found to have a distinct pharmacological profile, for example, by interacting with a non-opioid target, it could contribute to the synergistic effects observed in combination therapies.

The design of novel multi-target ligands incorporating the 10-alpha-hydroxy naltrexone scaffold is another promising research direction. By chemically linking a 10-alpha-hydroxy naltrexone-based pharmacophore with a moiety known to interact with another relevant target (e.g., a serotonin (B10506) or dopamine (B1211576) receptor ligand), it may be possible to create single molecules with a desired polypharmacological profile.

The table below presents potential polypharmacology research avenues for 10-alpha-hydroxy naltrexone.

| Polypharmacology Approach | Research Objective | Potential Therapeutic Application |

| Characterization in Combination Therapies | To determine the contribution of 10-alpha-hydroxy naltrexone to the efficacy and side-effect profile of existing naltrexone-based combination therapies (e.g., with bupropion). | Improved understanding and optimization of current treatments for conditions like obesity and substance use disorders. |

| Design of Multi-Target Ligands | To synthesize novel chimeric molecules that combine the structural features of 10-alpha-hydroxy naltrexone with a pharmacophore for another target. | Development of innovative therapeutics for complex neuropsychiatric disorders with a single-molecule approach. |

| Investigation of Synergistic Effects | To explore potential synergistic interactions between 10-alpha-hydroxy naltrexone and other pharmacological agents in preclinical models of disease. | Identification of novel combination therapies with enhanced efficacy and/or reduced side effects. |

Q & A

Basic: What analytical methods are recommended for identifying and quantifying 10Alpha-Hydroxy Naltrexone in pharmaceutical formulations?

Methodological Answer:

High-performance liquid chromatography (HPLC) with UV detection is the gold standard for quantifying this compound and distinguishing it from related impurities (e.g., 10-ketonaltrexone). Key steps include:

- Column Selection : Use a C18 reverse-phase column.

- Mobile Phase : Acetonitrile and phosphate buffer (pH 3.0) in gradient elution mode.

- Relative Response Factors (RRFs) : Apply RRFs for impurities (e.g., 0.43 for 10-ketonaltrexone) to adjust peak areas during quantification .

- Validation : Ensure linearity (R² > 0.99), precision (%RSD < 2%), and recovery (90–110%) per ICH guidelines.

Basic: What synthetic pathways are reported for this compound, and what are their key challenges?

Methodological Answer:

Synthesis typically involves hydroxylation of naltrexone at the 10α position. Challenges include:

- Stereochemical Control : Use chiral catalysts or enzymatic methods to ensure α-configuration.

- Purification : Employ flash chromatography or preparative HPLC to isolate the product from diastereomers (e.g., 10β-hydroxy derivatives).

- Yield Optimization : Reaction conditions (e.g., temperature, pH) must balance stereoselectivity and degradation risks. Reference standards (e.g., naltrexone hydrochloride, CAS 16676-29-2) are critical for structural validation .

Advanced: How can researchers resolve contradictory findings in preclinical studies on this compound’s efficacy?

Methodological Answer:

Contradictions in efficacy data require:

- Meta-Analysis : Pool data from multiple studies (e.g., using RevMan or R) to assess heterogeneity via I² statistics. Adjust for confounding variables (e.g., dose, animal strain) .

- Sensitivity Analysis : Exclude low-quality studies (e.g., those without blinding) to evaluate robustness .

- Mechanistic Validation : Confirm receptor binding profiles (e.g., μ-opioid receptor antagonism) using radioligand assays to rule off-target effects .

Advanced: What in vitro and in vivo models are appropriate for studying this compound’s modulation of opioid receptors?

Methodological Answer:

- In Vitro :

- In Vivo :

Basic: How should researchers assess the stability of this compound under various storage conditions?

Methodological Answer:

Conduct forced degradation studies:

- Thermal Stability : Incubate at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor degradation via HPLC.

- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify oxidation byproducts (e.g., 10-ketonaltrexone) .

- Humidity Testing : Store at 75% relative humidity and track hydrolysis using mass spectrometry.

Advanced: How can pharmacokinetic (PK) modeling improve dosing strategies for this compound?

Methodological Answer:

- Compartmental Modeling : Use non-linear mixed-effects software (e.g., NONMEM) to estimate clearance (CL) and volume of distribution (Vd) from plasma concentration-time data.

- Covariate Analysis : Incorporate body weight, renal function, and cytochrome P450 status (e.g., CYP3A4 activity) to personalize dosing .

- Monte Carlo Simulations : Predict optimal dosing intervals to maintain therapeutic plasma levels (>95% receptor occupancy) .

Basic: What quality control criteria are critical for this compound in clinical trial materials?

Methodological Answer:

- Impurity Limits : Ensure individual impurities ≤ 0.5% and total impurities ≤ 1.5% via HPLC .

- Residual Solvents : Test for Class 2 solvents (e.g., methanol) using gas chromatography (GC-FID), adhering to ICH Q3C limits.

- Sterility Testing : For injectable formulations, validate membrane filtration or direct inoculation methods per USP <71> .

Advanced: What statistical approaches address inter-individual variability in this compound clinical trials?

Methodological Answer:

- Stratified Randomization : Group participants by covariates (e.g., opioid tolerance, BMI) to reduce bias .

- Mixed-Effects Models : Analyze repeated measures (e.g., craving scores) while accounting for random subject effects.

- Bayesian Adaptive Designs : Adjust sample size dynamically based on interim efficacy data to improve power .

Basic: How is this compound distinguished from its isomers in structural characterization?

Methodological Answer:

- X-ray Crystallography : Resolve the 10α-hydroxyl configuration via single-crystal diffraction.

- NMR Spectroscopy : Compare chemical shifts of H-10 and H-9 protons; α-configuration shows distinct coupling constants (J = 8–10 Hz) .

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers.

Advanced: How do researchers evaluate this compound’s impact on opioid-induced hyperalgesia (OIH)?

Methodological Answer:

- Behavioral Models : Measure mechanical allodynia (von Frey filaments) in morphine-tolerant rats pre- and post-treatment.

- Neurochemical Assays : Quantify spinal cord glutamate and substance P levels via ELISA to assess OIH pathways.

- Microdialysis : Monitor extracellular dopamine in the nucleus accumbens to evaluate reward circuitry modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.